molecular formula C21H21N5O2S B2908975 N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1358934-22-1

N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2908975
CAS No.: 1358934-22-1
M. Wt: 407.49
InChI Key: NHKNVDVSJVXLNM-UHFFFAOYSA-N
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Description

"N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide" is a structurally complex heterocyclic compound characterized by a tetracyclic core containing sulfur (thia) and multiple nitrogen atoms. The molecule features an acetamide group linked to a 3,4-dimethylphenyl substituent, which likely influences its electronic and steric properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-12-7-8-14(9-13(12)2)23-17(27)10-26-21(28)25-11-22-20-18(19(25)24-26)15-5-3-4-6-16(15)29-20/h7-9,11H,3-6,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKNVDVSJVXLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity. This inhibition disrupts the normal deacetylation process, leading to an increase in acetylated histones. As a result, the DNA structure becomes more relaxed, allowing for increased gene transcription.

Result of Action

The molecular and cellular effects of CHEMBL4513269’s action are largely dependent on the specific genes that are affected by the changes in histone acetylation. Given its targets, it’s likely that the compound could influence processes such as cell growth and differentiation, potentially making it useful for conditions where these processes are dysregulated.

Biological Activity

N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide (CAS Number: 1358180-55-8) is a complex organic compound with notable biological activity primarily targeting histone deacetylases (HDACs). This article delves into its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H21N5O2SC_{21}H_{21}N_{5}O_{2}S with a molecular weight of approximately 407.5 g/mol. The structural complexity of this compound arises from its tetraazatetracyclic framework and the presence of multiple functional groups that contribute to its biological interactions.

PropertyValue
Molecular FormulaC21H21N5O2S
Molecular Weight407.5 g/mol
CAS Number1358180-55-8

This compound primarily inhibits the enzymatic activity of histone deacetylases 7 and 8 (HDAC7 and HDAC8), which play critical roles in regulating gene expression through histone modification processes. By inhibiting these enzymes, the compound disrupts normal deacetylation processes leading to altered gene expression profiles associated with various diseases including cancer.

Anticancer Properties

Research indicates that compounds targeting HDACs exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. For instance:

  • Case Study: Breast Cancer - In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cell lines through HDAC inhibition.
  • Mechanistic Insights - The compound's ability to enhance acetylation of histones leads to the reactivation of tumor suppressor genes that are otherwise silenced in cancer cells.

Neuroprotective Effects

Emerging evidence suggests that HDAC inhibitors can also confer neuroprotective effects by promoting neuronal survival and enhancing cognitive functions:

  • Case Study: Neurodegenerative Diseases - Preclinical models have shown that this compound can mitigate neuroinflammation and improve synaptic plasticity in models of Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of small molecule drugs:

  • Absorption : Rapidly absorbed post-administration.
  • Distribution : Widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of polycyclic heterocycles with variations in substituents, heteroatom composition, and ring systems. Below is a detailed comparison with structurally related analogs:

Structural Analogues with Modified Aryl Substituents

Compound Name Molecular Formula Substituent Key Structural Features Molecular Weight Notes
N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide C₂₁H₂₁N₅O₂S 2,6-dimethylphenyl Thia-containing tetracyclic core, dimethylphenyl at para positions 415.5 Demonstrates how substituent position affects steric bulk and solubility.
N-(2-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide C₂₁H₂₁N₅O₃S 2-ethoxyphenyl Ethoxy group introduces polarity; may enhance metabolic stability. 423.5 Ethoxy substituent could alter pharmacokinetic properties compared to methyl groups.
N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide C₂₁H₂₁N₅O₃S 4-ethoxyphenyl Para-substituted ethoxy group; potential for improved target binding due to electron-donating effects. 423.5 Positional isomer of ; comparative studies needed to assess substituent orientation impact.

Analogues with Heteroatom Variations

Compound Name Molecular Formula Key Structural Differences Molecular Weight Notes
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide C₂₂H₁₈N₂O₅ Replaces sulfur with oxygen (trioxa system); reduced lipophilicity. 390.4 Oxygen-rich system may alter bioavailability and redox stability.
N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide C₂₂H₂₃N₃O₂S₂ Tricyclic core with prop-2-enyl group; additional sulfur atom in side chain. 449.6 Enhanced potential for covalent binding via thiol-reactive groups.

Functional Group Modifications

Compound Name Molecular Formula Functional Group Molecular Weight Notes
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide C₁₂H₁₄N₄O₃S₂ Thiadiazole ring with sulfamoyl linkage 326.4 Demonstrates bioisosteric potential; thiadiazole rings are common in antimicrobial agents.

Key Findings and Implications

Substituent Effects : The position and nature of aryl substituents (e.g., methyl vs. ethoxy groups) significantly influence physicochemical properties. Para-substituted ethoxy derivatives () may offer enhanced solubility compared to methylated analogs ().

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